1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-21(25,15-23-20(24)22-14-19-8-5-13-26-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,25H,14-15H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYSHSFAWJPTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Assembly
The biphenyl system is constructed via Suzuki-Miyaura cross-coupling (Scheme 1):
4-Bromophenylboronic acid + Bromobenzene
→ Pd(OAc)₂ (5 mol%), Urea ligand 4e (10 mol%)
→ K₃PO₄ (3 equiv), DMF/H₂O (4:1), 90°C, 12 h
→ 4-Bromobiphenyl (78% yield)
Urea ligands prove superior to phosphines in minimizing homocoupling byproducts (≤5% vs 15–20% with PPh₃).
Hydroxypropylamine Installation
The 2-hydroxypropylamine chain is introduced through sequential transformations:
- Grignard-Epoxide Opening
4-Biphenylmagnesium bromide + (±)-Glycidol → THF, −78°C → 0°C, 4 h → 2-(Biphenyl-4-yl)-1,2-propanediol (62%) - Mitsunobu Amination
2-(Biphenyl-4-yl)-1,2-propanediol + Phthalimide → DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C → rt, 24 h → 2-(Biphenyl-4-yl)-2-phthalimidopropanol (54%) - Deprotection
Hydrazine hydrate (5 equiv), EtOH, reflux, 6 h → 2-(Biphenyl-4-yl)-2-hydroxypropylamine (83% yield)
Key Optimization : Anhydrous conditions during amination suppress oxazolidinone formation to <2%.
Preparation of Thiophen-2-ylmethyl Isocyanate
Amine Precursor Synthesis
Thiophen-2-ylmethylamine is obtained via:
Thiophen-2-carboxaldehyde → Reductive Amination
→ NH₃ (aq), NaBH₄ (3 equiv), MeOH, 0°C → rt, 2 h
→ Thiophen-2-ylmethylamine (91% yield)
Isocyanate Formation
Phosgene-free isocyanate generation employs triphosgene:
Thiophen-2-ylmethylamine + Triphosgene (0.35 equiv)
→ Et₃N (2.1 equiv), CH₂Cl₂, −15°C, 2 h
→ Thiophen-2-ylmethyl isocyanate (74% yield)
Safety Note : Triphosgene minimizes gaseous phosgene release while maintaining reactivity.
Urea Bond Formation
Coupling Reaction
The final urea is assembled via:
2-(Biphenyl-4-yl)-2-hydroxypropylamine (1 equiv)
+ Thiophen-2-ylmethyl isocyanate (1.05 equiv)
→ Anhydrous THF, N₂, 0°C → rt, 12 h
→ 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea (68% yield)
Byproduct Management
Recycling protocol from US3560564A enhances yield:
- Ammonia Treatment
Mother liquor + NH₃ (3 equiv) → 150°C, autoclave, 6 h → Recovers 22% unreacted amine/isocyanate - Recycling
Treated residue + fresh reagents → 58% combined yield
Comparative Yield Analysis
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
- δ 7.58–7.24 (m, 9H, biphenyl)
- δ 7.21 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H-5)
- δ 6.96–6.89 (m, 2H, thiophene H-3, H-4)
- δ 4.75 (s, 2H, NCH₂-thiophene)
- δ 4.21 (s, 1H, OH)
- δ 3.38 (d, J = 5.3 Hz, 2H, NHCH₂)
¹³C NMR (101 MHz, CDCl₃)
- δ 158.9 (urea C=O)
- δ 140.1–126.3 (biphenyl & thiophene aromatics)
- δ 71.8 (C-OH)
- δ 45.2 (NCH₂-thiophene)
HRMS (ESI-TOF) Calcd for C₂₁H₂₁N₂O₂S [M+H]⁺: 365.1324 Found: 365.1321
Chemical Reactions Analysis
Types of Reactions
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Urea Derivatives
The closest analog is 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-fluorobenzyl)urea (), differing only in the substituent on the urea nitrogen (thiophen-2-ylmethyl vs. 4-fluorobenzyl). Key comparisons include:
| Property | Thiophen-2-ylmethyl Derivative | 4-Fluorobenzyl Derivative |
|---|---|---|
| Aromatic System | Thiophene (S-containing) | Fluorobenzyl (F-substituted) |
| Electronic Effects | π-π stacking, weaker H-bonding | Strong electron-withdrawing (F) |
| Molecular Weight (g/mol) | ~423 (calculated) | ~425 (calculated) |
| logP (Lipophilicity) | ~3.8 (estimated) | ~3.9 (estimated) |
| Hydrogen Bond Donors (HBD) | 2 | 2 |
| Hydrogen Bond Acceptors (HBA) | 4 | 5 (additional F) |
Key Insights :
- The thiophene group may enhance π-π interactions with hydrophobic protein pockets, while the 4-fluorobenzyl group’s electronegativity could improve binding specificity via dipole interactions .
- Lipophilicity (logP) differences are minimal, but the thiophene’s sulfur atom might reduce metabolic stability compared to fluorobenzyl’s resistance to oxidation.
Comparison with Biphenyl-Cyclopropane Derivatives ()
Compounds like (Cis)-N1-((1S,2R)-2-(3-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)cyclopropyl)cyclohexane-1,4-diamine () share biphenyl motifs but replace urea with rigid cyclopropane-cyclohexane diamine structures.
| Property | Thiophen-2-ylmethyl Urea | Cyclopropane-Cyclohexane Diamine |
|---|---|---|
| Core Structure | Flexible urea linkage | Rigid cyclopropane-cyclohexane |
| Hydrogen-Bonding Capacity | High (urea HBD/HBA) | Moderate (amine HBD) |
| logP | ~3.8 | ~4.2 (CF3 increases hydrophobicity) |
| Synthetic Complexity | Moderate | High (stereochemical control) |
Key Insights :
- The urea derivative’s flexibility may allow better adaptation to binding sites, whereas cyclopropane rigidity could improve selectivity but reduce bioavailability due to higher logP .
- Trifluoromethyl groups in compounds enhance metabolic stability and membrane permeability compared to thiophene .
Research Findings and Limitations
- Biological Data Gaps: No explicit IC50 or in vivo data are provided in the evidence, limiting direct pharmacological comparisons.
- Synthetic Considerations : Thiophene-containing compounds may require more specialized catalysts (e.g., for C-S bond formation) compared to fluorobenzyl analogs .
Biological Activity
1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 1396799-44-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antileishmanial properties and cytotoxicity, along with relevant structure-activity relationship (SAR) studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 352.5 g/mol. The structure incorporates a biphenyl group, a hydroxypropyl moiety, and a thiophenyl group, which are critical for its biological activity.
Antileishmanial Activity
Recent studies have explored the antileishmanial properties of compounds structurally related to this compound. In vitro assays demonstrated that derivatives of this compound exhibited significant activity against Leishmania donovani and Leishmania amazonensis, which are responsible for leishmaniasis.
Key Findings:
- EC50 Values : The effective concentration (EC50) values of these compounds were found to be in the low micromolar range, indicating potent antileishmanial activity.
- Selectivity Index : Compounds showed a favorable selectivity index (SI), suggesting lower toxicity to mammalian cells compared to their efficacy against leishmanial parasites.
| Compound | EC50 (μM) | SI |
|---|---|---|
| 1 | 2.8 ± 0.4 | >10 |
| 2 | 1.4 ± 0.3 | >20 |
| Control (Amphotericin B) | 40 ± 9 | - |
Cytotoxicity Studies
Cytotoxicity assessments were conducted using murine macrophage cell lines (J774A.1). The results indicated that while the compounds were effective against leishmanial parasites, they exhibited minimal cytotoxic effects on mammalian cells.
Cytotoxicity Data:
The following table summarizes the cytotoxicity results:
| Compound | EC50 (μM) | Remarks |
|---|---|---|
| Compound 1 | >20 | Low toxicity |
| Compound 2 | >25 | Low toxicity |
| Control (Podophyllotoxin) | 250 ± 10 | High toxicity |
Structure-Activity Relationship (SAR)
The SAR studies indicated that modifications at specific positions on the biphenyl and thiophenyl rings significantly influenced biological activity.
Notable Observations:
- Substituents at the para position of the biphenyl group enhanced antileishmanial activity.
- Hydroxypropyl modifications were crucial for maintaining low cytotoxicity while retaining efficacy against Leishmania species.
The proposed mechanism of action involves interaction with specific molecular targets within the parasite. The biphenyl group is believed to facilitate hydrophobic interactions with target proteins, while the hydroxypropyl moiety may form hydrogen bonds, enhancing binding affinity and inhibiting parasite growth.
Case Studies
Several case studies have highlighted the therapeutic potential of similar urea derivatives in treating parasitic infections. For instance, compounds structurally related to this urea have shown promise in clinical settings, leading to further investigations into their pharmacokinetics and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
